
2-Chloro-3-nitrotoluene
Overview
Description
2-Chloro-3-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and a nitro group at the ortho and meta positions, respectively. This compound is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 2-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, this compound is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols, to form arenethiols.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium sulfide, sodium hydrogen sulfide, disodium disulfide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Chloro-3-aminotoluene.
Substitution: 2-Chloro-3-arenethiol.
Oxidation: 2-Chloro-3-nitrobenzoic acid.
Scientific Research Applications
Applications in Organic Synthesis
2-Chloro-3-nitrotoluene serves as a versatile intermediate in the synthesis of various organic compounds:
- Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients (APIs), where it acts as a building block for more complex molecules.
- Agrochemicals: The compound is used to produce herbicides and pesticides, contributing to agricultural productivity.
- Dyes and Pigments: It plays a crucial role in the manufacture of azo dyes and other colorants essential for textiles and coatings .
Pharmaceutical Applications
A study highlighted the use of this compound in synthesizing anti-inflammatory drugs. The compound's structure allows for modifications that enhance pharmacological properties while maintaining efficacy. For instance, derivatives of this compound have shown improved activity against specific inflammatory pathways .
Agrochemical Development
Research conducted on the synthesis of new agrochemicals from this compound demonstrated its potential in developing more effective pest control agents. The compound's reactivity allows for the introduction of various functional groups that can enhance biological activity against pests while minimizing environmental impact .
Dye Production
In dye chemistry, this compound has been utilized to create novel azo dyes with improved lightfastness and color strength. Studies indicated that these dyes could be used for various applications, including textiles and plastics, showcasing the compound's versatility in industrial applications .
Safety and Environmental Considerations
While this compound has valuable applications, it is essential to consider its environmental impact and safety profile:
- Toxicity: The compound is classified as hazardous, necessitating careful handling and disposal practices.
- Regulatory Compliance: Industries utilizing this compound must adhere to regulations concerning its use and emissions to mitigate any potential environmental risks.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitrotoluene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
- 2-Chloro-4-nitrotoluene
- 2-Chloro-6-nitrotoluene
- 3-Chloro-4-nitrotoluene
- 2-Bromo-3-nitrotoluene
Comparison: 2-Chloro-3-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2-Chloro-4-nitrotoluene has the nitro group at the para position relative to the chlorine, which affects its chemical behavior and the products formed in reactions. Similarly, 2-Bromo-3-nitrotoluene has a bromine atom instead of chlorine, which can lead to different reactivity patterns due to the differing electronegativities and sizes of the halogen atoms .
Biological Activity
2-Chloro-3-nitrotoluene (C7H6ClN2O2) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential antitumor properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound consists of a toluene ring substituted with a chlorine atom at the 2-position and a nitro group at the 3-position. Its molecular structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that nitro compounds, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds with nitro groups could inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group enhances the compound's lipophilicity, improving membrane interaction and leading to increased antibacterial efficacy .
Table 1: Antibacterial Efficacy of Nitro Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 20 μM |
2-Chloro-4-nitrotoluene | S. aureus | 15 μM |
3-Nitroaniline | Bacillus subtilis | 30 μM |
2. Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. For instance, it has been tested against Aspergillus niger and Candida albicans, demonstrating effective inhibition at certain concentrations .
Table 2: Antifungal Efficacy of Nitro Compounds
Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | A. niger | 25 μM |
Nitrofurazone | C. albicans | 18 μM |
3. Antitumor Potential
Emerging studies suggest that nitro-substituted compounds may possess antitumor properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cytotoxic effects on cancer cells. Research indicates that derivatives of this compound could be explored for their potential in cancer therapy .
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial effects of various nitro compounds, including this compound, against clinical isolates of resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent in clinical settings .
- Antifungal Assessment : Another investigation focused on the antifungal activity of nitro compounds against opportunistic pathogens in immunocompromised patients. The study found that this compound exhibited promising antifungal activity, warranting further exploration in therapeutic applications .
Toxicological Considerations
While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. The NIOSH occupational exposure banding process indicates that this compound may pose health risks at certain exposure levels, particularly concerning skin and respiratory sensitization . Continuous monitoring and risk assessment are necessary to ensure safe handling practices in occupational settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-3-nitrotoluene, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nitration of chlorotoluene derivatives or chlorination of nitrotoluene precursors. For optimization, employ a factorial design to test variables such as temperature (e.g., 40–80°C), nitrating agent concentration (e.g., HNO₃/H₂SO₄ ratios), and reaction time. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC . Comparative studies with isomers (e.g., 4-chloro-3-nitrotoluene) can clarify regioselectivity trends .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer : Use a combination of H/C NMR to confirm aromatic substitution patterns, FT-IR for nitro group identification (~1520 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with published spectra of structural analogs (e.g., 2-chloro-4-nitrotoluene) to resolve signal overlaps. Purity assessment via GC-MS (98% purity as per commercial standards) is critical .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, CAS numbers) across literature sources?
- Methodological Answer : Discrepancies in CAS numbers (e.g., 3970-40-9 vs. 37687-57-3) may arise from isomer misidentification or database errors. Verify compound identity via elemental analysis and spectral comparison with authenticated standards. For solubility conflicts (e.g., insolubility in water vs. solubility in hot alcohol), conduct empirical tests under controlled conditions and compare with structurally similar compounds (e.g., 4-chloro-3-nitrotoluene’s solubility in oxygenated solvents) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the nitration/chlorination steps during this compound synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., meta-directing nitro groups) and steric hindrance. Use kinetic studies with isotopic labeling (N or Cl) to trace reaction pathways. Computational modeling (DFT calculations) can predict transition states and activation energies for competing pathways. Compare with isomer formation data (e.g., co-production of 4-chloro-3-nitrotoluene) .
Q. How can computational chemistry methods predict and verify the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Perform molecular dynamics simulations to assess thermal stability (e.g., decomposition at >200°C) and hydrolytic degradation. Validate predictions via accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., chlorinated amines) using LC-MS/MS and cross-reference with hazard data from structurally related compounds (e.g., 3-bromo-2-nitrotoluene’s decomposition pathways) .
Q. What strategies are recommended for analyzing and mitigating decomposition products of this compound in long-term stability studies?
- Methodological Answer : Store samples in inert atmospheres (N₂) at ≤4°C to minimize oxidation. Use LC-UV/vis and GC-MS to track nitro group reduction products (e.g., 2-chloro-3-aminotoluene). For hazard mitigation, reference safety protocols for chlorinated nitroaromatics, including PPE (gloves, respirators) and spill containment (inert absorbents) .
Q. Data Contradiction and Validation
- Key Example : Conflicting CAS numbers (e.g., 3970-40-9 in commercial catalogs vs. 37687-57-3 in regulatory databases) highlight the need for multi-source verification. Always cross-check with synthesis routes, spectral data, and reference standards .
Q. Safety and Handling
Properties
IUPAC Name |
2-chloro-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGZXRUCAWXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192786 | |
Record name | 2-Chloro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-40-9 | |
Record name | 2-Chloro-1-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3970-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-3-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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